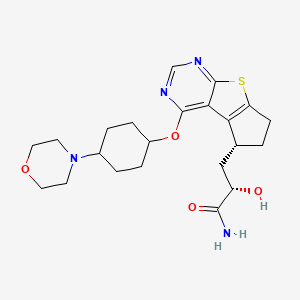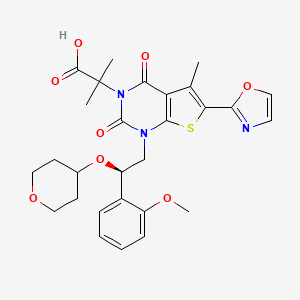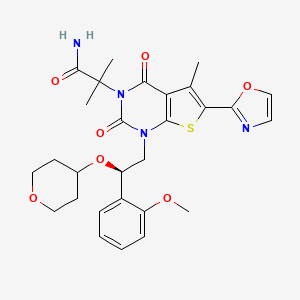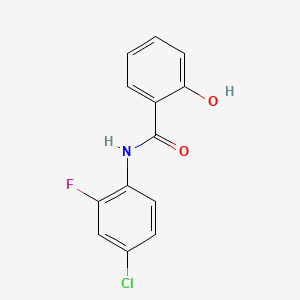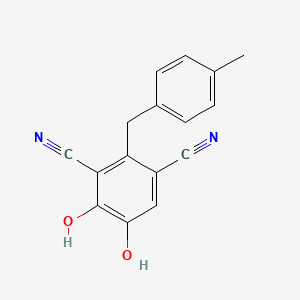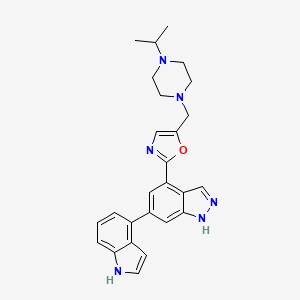
Nirogacestat
Vue d'ensemble
Description
Nirogacestat, commercialisé sous le nom de marque Ogsiveo, est un médicament anticancéreux utilisé pour le traitement des tumeurs desmoïdes . Il s'agit d'un inhibiteur sélectif de la gamma-sécrétase qui est administré par voie orale . Les tumeurs desmoïdes sont rares, localement agressives et hautement récurrentes dans les tissus mous . This compound a été approuvé pour une utilisation médicale aux États-Unis en novembre 2023 .
Applications De Recherche Scientifique
Nirogacestat has several scientific research applications, including:
Chemistry: It is used as a model compound to study gamma-secretase inhibition and its effects on various biochemical pathways.
Biology: It is used to investigate the role of gamma-secretase in cellular processes and its potential as a therapeutic target.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating desmoid tumors and other conditions.
Industry: It is used in the development of new therapeutic agents targeting gamma-secretase
Mécanisme D'action
Target of Action
Nirogacestat primarily targets the gamma-secretase, a protease that cleaves various transmembrane proteins . This includes the Notch receptor, which is known to stimulate cell growth once cleaved . Over-activation of the Notch receptor is observed in desmoid tumors .
Mode of Action
This compound is a gamma-secretase inhibitor that blocks the proteolytic activation of the Notch receptor . By inhibiting gamma-secretase, this compound can potentially curb Notch-mediated growth . This interaction between this compound and its targets results in the inhibition of Notch signaling, thus impeding the growth of desmoid tumors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Notch signaling pathway . Dysregulation of the Notch signaling pathway is evident in desmoid tumors . By blocking gamma-secretase, this compound inhibits the proteolytic activation of Notch, which in turn inhibits the pathways that contribute to tumor growth .
Pharmacokinetics
This compound is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway . The pharmacokinetics parameters in patients with desmoid tumors were calculated as follows: C max (508 (62) ng/mL), AUC 0-tau (u 3370 (58) ng·h/mL), time to steady state (6 days), and T max (1.5 (0.5, 6.5) hours) .
Result of Action
The action of this compound results in significant benefits with respect to progression-free survival, objective response, pain, symptom burden, physical functioning, role functioning, and health-related quality of life in adults with progressing desmoid tumors . The percentage of patients who had an objective response was significantly higher with this compound than with placebo (41% vs. 8%) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the exposure-response relationship between this compound exposure and Grade 3 hypophosphatemia indicates a higher risk of Grade 3 hypophosphatemia at higher exposure . Additionally, among women of childbearing potential receiving this compound, 75% had adverse events consistent with ovarian dysfunction, which resolved in 74% of cases .
Safety and Hazards
Nirogacestat may cause serious side effects. Common side effects include diarrhea, nausea, fatigue, hypophosphatemia, and maculopapular rash . Among women of childbearing potential receiving this compound, 75% had adverse events consistent with ovarian dysfunction, which resolved in 74% of the cases . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Orientations Futures
Nirogacestat demonstrated rapid and sustained improvements for adults with progressing desmoid tumors, according to results from a phase 3 clinical trial . The drug was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment .
Analyse Biochimique
Biochemical Properties
Nirogacestat plays a significant role in biochemical reactions. It interacts with gamma-secretase, a multi-subunit protease complex that cleaves multiple transmembrane protein complexes, including Notch and membrane-bound B-cell maturation antigen (BCMA) . The inhibition of gamma-secretase by this compound can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting Notch signaling, which is over-activated in desmoid tumors . This inhibition curbs Notch-mediated growth . Moreover, this compound has been shown to result in a rapid increase in membrane-bound BCMA density on plasma cells isolated from bone marrow and whole blood .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by blocking gamma-secretase . This enzyme cleaves various transmembrane proteins including Notch and BCMA . Once Notch is cleaved, it stimulates cell growth, and this process is over-activated in desmoid tumors . By blocking gamma-secretase, this compound curbs Notch-mediated growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound dosing in healthy participants resulted in a rapid increase in membrane-bound BCMA density on plasma cells isolated from bone marrow and whole blood . Maximal increases were observed from 4 to 8 hours post-dose and returned to baseline levels by 24 to 48 hours .
Metabolic Pathways
This compound is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway .
Transport and Distribution
This compound is excreted mostly in feces (38%) and urine (17%), with less than 1% of the unchanged drug remaining in the urine .
Méthodes De Préparation
Nirogacestat est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes méthodes de production industrielle du this compound consistent à optimiser ces voies de synthèse pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Nirogacestat subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la gamma-sécrétase et ses effets sur diverses voies biochimiques.
Biologie : Il est utilisé pour étudier le rôle de la gamma-sécrétase dans les processus cellulaires et son potentiel en tant que cible thérapeutique.
Médecine : Il est utilisé dans des essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement des tumeurs desmoïdes et d'autres affections.
Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la gamma-sécrétase
Mécanisme d'action
This compound exerce ses effets en inhibant la gamma-sécrétase, un complexe protéolytique multi-sous-unités qui clive diverses protéines transmembranaires, notamment Notch et l'antigène de maturation des cellules B liées à la membrane (BCMA) . En bloquant la gamma-sécrétase, le this compound inhibe la voie de signalisation Notch, qui est souvent dysrégulée dans les tumeurs desmoïdes . Cette inhibition entraîne la suppression de la croissance tumorale et de la progression .
Comparaison Avec Des Composés Similaires
Nirogacestat est unique parmi les inhibiteurs de la gamma-sécrétase en raison de sa sélectivité et de son efficacité dans le traitement des tumeurs desmoïdes. Des composés similaires comprennent :
Crenigacestat (LY3039478) : Un autre inhibiteur de la gamma-sécrétase étudié pour son potentiel dans le traitement des tumeurs solides.
This compound se distingue par son approbation pour une utilisation médicale et son efficacité démontrée dans des essais cliniques .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRKLWBYMDAED-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235679 | |
| Record name | PF-03084014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290543-63-3, 865773-15-5 | |
| Record name | Nirogacestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirogacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03084014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIROGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

